4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde
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Overview
Description
4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H6BrNO2 It is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 5th position, and an aldehyde group at the 3rd position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or dichloromethane (DCM), and bases like triethylamine (TEA).
Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents like water or acetic acid.
Reduction: Reducing agents like NaBH4 or LiAlH4, solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of 4-bromo-5-phenyl-1,2-oxazole-3-carboxylic acid.
Reduction: Formation of 4-bromo-5-phenyl-1,2-oxazole-3-methanol.
Scientific Research Applications
4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features, such as the bromine atom and the aldehyde group, may play a role in its reactivity and biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.
4-Chloro-5-phenyl-1,2-oxazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
5-Phenyl-1,2-oxazole-3-carbaldehyde: Lacks the bromine atom at the 4th position.
Uniqueness
4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a phenyl group, which can influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research purposes.
Properties
IUPAC Name |
4-bromo-5-phenyl-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPUNVSYUJAZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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